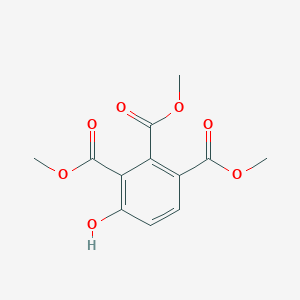![molecular formula C19H26N2O5 B14420648 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline CAS No. 84823-33-6](/img/structure/B14420648.png)
1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a carboxylic acid group, a phenyl group, and a proline derivative, making it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline typically involves multi-step organic reactions. One common method includes the reaction of L-proline with an appropriate carboxylic acid derivative and an amine. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise control of reaction parameters, and purification processes such as crystallization or chromatography to achieve high purity and yield.
化学反応の分析
Types of Reactions: 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Br₂, Cl₂) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
科学的研究の応用
1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
特性
| 84823-33-6 | |
分子式 |
C19H26N2O5 |
分子量 |
362.4 g/mol |
IUPAC名 |
(2S)-1-[(2-carboxy-4-phenylbutyl)-ethylcarbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5/c1-2-20(19(26)21-12-6-9-16(21)18(24)25)13-15(17(22)23)11-10-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3,(H,22,23)(H,24,25)/t15?,16-/m0/s1 |
InChIキー |
ZRBSWCGIGBMROX-LYKKTTPLSA-N |
異性体SMILES |
CCN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCC[C@H]2C(=O)O |
正規SMILES |
CCN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


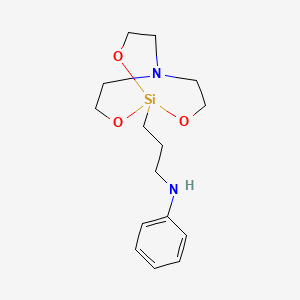
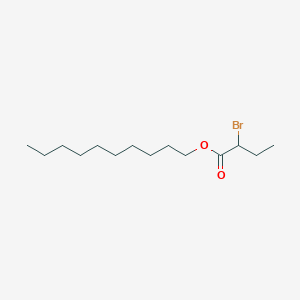
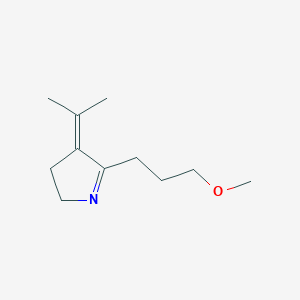
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/no-structure.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
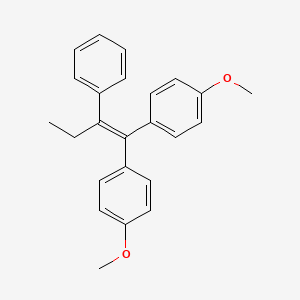
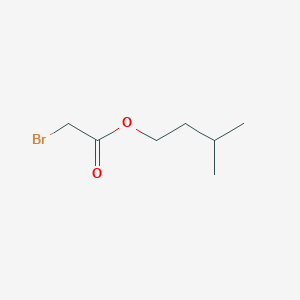
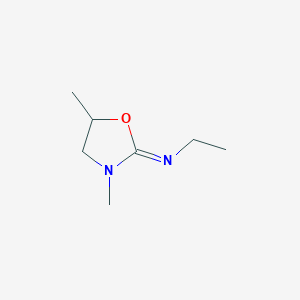
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
